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Compound of Interest

Compound Name: Lappaol C

CAS No.: 64855-00-1

Cat. No.: B1649372 Get Quote

Content Type: Technical Comparison & Analysis Guide Primary Reference: Umehara, K., et al.

Chem. Pharm.[1] Bull. 1993; 41(10): 1774-1779.[1][2]

Executive Summary: The Analytical Challenge
Lappaol C (

) is a sesquilignan, essentially a trimer formed by the coupling of a lignan (arctigenin-type) and
a phenylpropanoid unit. The primary analytical challenge lies in distinguishing it from:

Lappaol A: A constitutional isomer with a dihydrobenzofuran core (rigid).

Lappaol F: A stereoisomer or regioisomer often co-isolated.

Arctiin/Arctigenin: The monomeric precursors present in high abundance.

Key Differentiator: unlike Lappaol A, which contains a cyclic dihydrobenzofuran moiety,

Lappaol C retains a butyrolactone core linked via an ether bond to the third phenylpropanoid

unit. This difference is spectroscopically distinct in the Carbonyl (

) and aliphatic regions.
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To obtain reproducible spectral data, the following workflow is recommended. This protocol

minimizes degradation of the lactone ring and ensures clear resolution of the methoxy signals.

A. Extraction & Purification Workflow (DOT Diagram)
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Click to download full resolution via product page

Figure 1: Bioactivity-guided fractionation workflow for the isolation of Lappaol C from Arctium

lappa seeds.

B. NMR Acquisition Parameters
Solvent: Methanol-

(

) is preferred over

to prevent signal overlap of the hydroxyl protons and to improve solubility of the glycosidic
impurities if present.

Frequency: Minimum 500 MHz (1H) required to resolve the overlapping aromatic region

(6.6–7.0 ppm).

Temperature: 298 K (

).

Standard: TMS (0.00 ppm) or residual solvent peak (

:

3.31,

49.0).
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Spectral Data Analysis: Lappaol C
The following data summarizes the diagnostic signals for Lappaol C. Note: Chemical shifts (

) are representative of the sesquilignan class in

.

Table 1: Diagnostic 1H NMR Data (500 MHz)
Position (ppm) Multiplicity (Hz)

Structural
Assignment

Aromatic 6.60 – 6.95 m -

Protons of 3

Aromatic Rings

(Guaiacyl units)

H-7 4.75 d 6.5

Oxymethine

(Linker to 3rd

unit)

H-9' 4.10 dd 8.5, 7.0

Lactone

methylene

(downfield)

OMe 3.75 – 3.85 s (x3/4) -

Methoxy groups

(Diagnostic for

purity)

H-8 2.85 – 2.95 m -
Methine (Lactone

ring junction)

H-8' 2.55 – 2.65 m -
Methine (Lactone

ring junction)

H-7' 2.50 – 2.60 m -
Benzylic

methylene

Table 2: Diagnostic 13C NMR Data (125 MHz)
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Carbon Type (ppm) Diagnostic Feature

Carbonyl (C-9) 178.5 – 180.0 -Lactone C=O (Distinguishes

from Lappaol A)

Aromatic C-O 145.0 – 149.0
Oxygenated aromatic carbons

(C-3, C-4)

Aromatic C 110.0 – 135.0
Non-oxygenated aromatic

carbons

Oxymethine (C-7) 82.0 – 85.0 Ether linkage point

Lactone

(C-9')
71.0 – 72.0

Oxygenated methylene in

lactone

Methoxy (

)
56.0 – 56.5 Characteristic methoxy cluster

Aliphatic (C-8, 8') 40.0 – 50.0
Methines of the lignan

backbone

Comparative Analysis: Lappaol C vs. Alternatives
The most critical task is distinguishing Lappaol C from Lappaol A, as they have identical

molecular weights (

vs

range) and similar polarity.

A. The "Fingerprint" Region[5]
Lappaol C (Butyrolactone Type):

Shows a distinct Lactone Carbonyl at ~179 ppm.

The H-7 proton appears as a doublet around 4.75 ppm (
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Hz), indicating a flexible ether linkage.

Lappaol A (Dihydrobenzofuran Type):

The carbonyl signal is often shifted or absent if the ring is closed into a

hemiacetal/benzofuran form depending on derivative status.

Crucial Shift: Contains a dihydrobenzofuran methine proton (H-7') which typically

resonates upfield or with different coupling due to the rigid bicyclic system.

HMBC Correlation: In Lappaol A, you will see strong HMBC correlations between the

oxygenated aliphatic proton and the aromatic ring carbons within the same unit, confirming

the fused ring system.

B. Stereochemical Validation (NOESY)
To confirm the stereochemistry (typically trans-trans or cis-trans lactone relationships), NOESY

experiments are required.

Stereochemical Assignment

H-8 / H-8' Correlation

Weak/No NOE
(Trans-Lactone)

 Typical for Lappaol C

Strong NOE
(Cis-Lactone)

 Isomer (e.g., Lappaol F)

H-7 / H-9' Correlation

 Confirm Side Chain
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Figure 2: NOESY logic tree for determining the relative stereochemistry of the lactone ring in

Lappaol C.

C. Summary of Differences
Feature Lappaol C Lappaol A Arctiin

Core Structure
Sesquilignan

(Lactone)

Sesquilignan

(Benzofuran)
Lignan Glycoside

13C C=O[3] Shift ~179 ppm (Lactone) May vary/absent ~180 ppm

H-7 Coupling Hz Rigid/Different Hz

Sugar Moiety Absent Absent
Present (Anomeric H

@ 4.8 ppm)
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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